N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
CAS No.: 1207056-98-1
Cat. No.: VC5715707
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207056-98-1 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.55 |
| IUPAC Name | N-(furan-2-ylmethyl)-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c30-23(26-13-12-19-5-2-1-3-6-19)18-33-25-27-14-15-29(25)21-10-8-20(9-11-21)24(31)28-17-22-7-4-16-32-22/h1-11,14-16H,12-13,17-18H2,(H,26,30)(H,28,31) |
| Standard InChI Key | VWHREQSYLDOIHT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Introduction
Structural Analysis and Molecular Characteristics
Core Functional Groups
The benzamide backbone serves as the central scaffold, with a 4-position substitution featuring an imidazole ring. The imidazole’s 2-position is modified by a sulfanyl group connected to a carbamoyl methyl chain, which terminates in a phenylethyl group. The N-substituent of the benzamide is a furan-2-ylmethyl group, introducing heterocyclic diversity. This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and hydrophobic interactions, which are critical for potential biological targeting .
Comparative Molecular Properties
Table 1 compares key molecular features of this compound with structurally related benzamide derivatives:
The furan and imidazole moieties are notable for their electron-rich environments, which may facilitate interactions with biological targets such as enzymes or receptors. The sulfanyl group (-S-) enhances solubility in nonpolar environments, while the phenylethyl chain contributes to hydrophobic interactions.
Synthesis and Analytical Characterization
Proposed Synthetic Pathway
While explicit details for synthesizing N-[(furan-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide are unavailable, a plausible multi-step approach can be inferred from analogous compounds:
-
Benzamide Core Formation:
-
Sulfanyl-Carbamoyl Side Chain Installation:
-
Reaction of 2-mercaptoacetamide with 2-phenylethyl isocyanate to form the carbamoyl methyl sulfanyl intermediate.
-
Thiol-ene "click" chemistry or disulfide exchange to attach this intermediate to the imidazole ring.
-
-
Purification and Characterization:
Analytical Data for Structural Confirmation
Table 2 summarizes hypothetical spectroscopic signatures based on structural analogs:
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: Predicted low solubility (<0.1 mg/mL) due to hydrophobic phenylethyl and furan groups.
-
logP: Estimated at 3.8 (moderately lipophilic), favoring blood-brain barrier penetration.
-
Stability: Susceptible to hydrolytic degradation at extreme pH due to the amide bond.
Metabolic Pathways
-
Phase I Metabolism: Likely oxidation of the furan ring by cytochrome P450 enzymes (e.g., CYP3A4) to form dihydrodiol intermediates.
-
Phase II Metabolism: Glucuronidation of the imidazole nitrogen or sulfanyl group.
Future Research Directions
-
Synthetic Optimization:
-
Explore green chemistry approaches to improve yield and reduce waste.
-
Investigate alternative protecting groups for the sulfanyl moiety during synthesis.
-
-
Biological Screening:
-
Formulation Development:
-
Design prodrugs to enhance aqueous solubility (e.g., phosphate esters of the imidazole).
-
Nanoencapsulation using lipid-based carriers to improve bioavailability.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume